3-Methoxypyridin-4-OL
Description
Contextual Significance of Pyridinols in Chemical Sciences
Pyridinols, a class of compounds featuring a pyridine (B92270) ring substituted with a hydroxyl group, represent a cornerstone in modern chemical sciences. Their structural versatility and chemical reactivity make them crucial in medicinal chemistry and materials science. sciencepublishinggroup.com The pyridine ring itself is a key structural motif found in numerous pharmaceuticals and agrochemicals. wikipedia.org The presence of both a nitrogen atom in the aromatic ring and a hydroxyl group allows pyridinols to act as versatile ligands in coordination chemistry, forming stable complexes with various metal ions. chemimpex.comrsc.org This characteristic is particularly relevant in the development of catalysts and new materials. rsc.orgcas.cz
The metal-pyridinol structure has a natural counterpart in the active site of certain metalloenzymes, inspiring the design of biomimetic catalysts. rsc.org Furthermore, the electronic properties of the pyridine ring, influenced by substituents like the hydroxyl group, are fundamental to their function. These properties can be fine-tuned through chemical modification, making pyridinols valuable building blocks in the synthesis of complex organic molecules with specific biological activities or material properties. mdpi.com Their applications range from serving as intermediates in the synthesis of drugs to being components in advanced materials like polymers and coatings. chemimpex.comcas.cz
Historical Perspectives and Foundational Studies of Pyridine Derivatives
The journey of pyridine chemistry began in the 19th century with its initial isolation from coal tar. openaccessjournals.com A significant breakthrough came in the latter half of the century when Wilhelm Körner and James Dewar proposed that pyridine's structure is analogous to benzene, with one CH group replaced by a nitrogen atom. wikipedia.org This was later confirmed by reducing pyridine to piperidine (B6355638). wikipedia.org
The 20th century saw a dramatic expansion in the synthesis of pyridine derivatives, driven by their wide-ranging chemical and biological activities. openaccessjournals.com Foundational synthetic methods, such as the Chichibabin synthesis and others, were developed, enabling chemists to access a vast array of substituted pyridines. researchgate.net Early research focused on understanding the fundamental reactivity of the pyridine ring, noting that the electronegative nitrogen atom makes the ring electron-deficient and generally reactive towards nucleophiles. mdpi.com These foundational studies into the synthesis and reactivity of pyridine derivatives paved the way for their extensive exploration in various scientific disciplines, including the development of pharmaceuticals, agrochemicals, and dyes. wikipedia.orgopenaccessjournals.com The systematic study of how different substituents influence the properties of the pyridine ring remains a core aspect of heterocyclic chemistry.
Current Research Landscape and Academic Relevance of 3-Methoxypyridin-4-OL
This compound, a specific substituted pyridinol, is primarily utilized in research as a chemical intermediate or a building block for the synthesis of more complex molecules. Its structural features—a pyridine core with both a methoxy (B1213986) and a hydroxyl group—make it a valuable precursor in medicinal chemistry and drug discovery.
Research has shown that methoxypyridine moieties are incorporated into novel compounds being investigated for a variety of therapeutic applications. For instance, derivatives containing a methoxypyridine ring have been synthesized and evaluated as gamma-secretase modulators, which are relevant in the study of neurodegenerative diseases. nih.gov In one study, 3-methoxypyridine (B1141550) and its corresponding 3-hydroxypyridine (B118123) analog were synthesized to investigate if substituents on the pyridine ring could restore activity in a series of potential therapeutic agents. nih.gov The compound is also noted as a potential degradation product of other chemical entities, such as 4-Chloro-3-methoxypyridine, in analytical studies.
While direct research focusing exclusively on this compound is not extensive, its importance is evident from its role as a structural component in larger, biologically active molecules. It is listed as an impurity of Pantoprazole, indicating its relevance in pharmaceutical development and quality control. chemscene.com The compound's utility as a synthetic building block is highlighted by its inclusion in the catalogs of chemical suppliers who serve the research community, often alongside related structures like 3-Hydroxy-4-methoxypyridine and various halogenated methoxypyridinols. sigmaaldrich.comfrontierspecialtychemicals.com These related compounds are also investigated as building blocks for creating novel materials and biologically active molecules. chemimpex.com
Compound Data
Below is a table summarizing the key chemical properties of this compound and a related isomer.
| Property | This compound | 3-Hydroxy-4-methoxypyridine |
| Synonym | 4-Hydroxy-3-methoxypyridine | 4-Methoxypyridin-3-ol |
| Molecular Formula | C₆H₇NO₂ | C₆H₇NO₂ |
| Molecular Weight | 125.13 g/mol | 125.125 g/mol frontierspecialtychemicals.com |
| CAS Number | 64062-02-0 | 153199-54-3 frontierspecialtychemicals.com |
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6-4-7-3-2-5(6)8/h2-4H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKECCYGTTKNLOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198757 | |
| Record name | 4-Hydroxy-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50700-60-2, 62885-41-0 | |
| Record name | 1H-Pyridin-4-one, 3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050700602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methoxypyridin 4 Ol and Its Analogues
Direct Synthetic Routes to 3-Methoxypyridin-4-OL
Direct synthesis of this compound can be achieved through several methods. One notable approach involves the use of maltol (B134687) as a starting material. google.com This process typically involves a sequence of reactions including methylation, amination, chlorination, oxidation, and methoxy (B1213986) substitution to yield the desired product. google.com
Another innovative approach is a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids. chim.it This method provides a flexible route to highly substituted pyridin-4-ol derivatives. The process begins with the treatment of a lithiated methoxyallene (B81269) with a nitrile at low temperatures, followed by the addition of an excess of an acid like trifluoroacetic acid (TFA). chim.it This multi-step reaction is remarkable for the "umpolung of reactivity" of the alkoxyallene subunit and an aldol-type cyclization involving an amide carbonyl group. chim.it
Strategies for Pyridine (B92270) Ring Construction and Functionalization Relevant to Pyridinols
The construction of the pyridine ring is a cornerstone of heterocyclic chemistry, with both classical and modern methods being employed to synthesize pyridinol derivatives.
Classical methods for pyridine synthesis have been established for over a century and are still widely used. These methods often involve the condensation of carbonyl compounds with ammonia (B1221849) or amines.
Modern Cyclization and Annulation Reactions
Modern synthetic methods offer greater efficiency, flexibility, and access to a wider range of substituted pyridines.
Derivatization and Structural Modification Techniques
The functionalization of the pyridine ring is crucial for fine-tuning the properties of pyridinol-based compounds.
The introduction of hydroxyl and alkoxy groups onto the pyridine ring can be achieved through various methods. For instance, 2-chloropyridine-3,4-dicarbonitriles can react with sodium methoxide (B1231860) in anhydrous methanol (B129727) to exclusively yield 2-methoxy derivatives. researchgate.net The use of insufficiently dry solvents can lead to the hydrolysis of cyano groups, resulting in a mixture of products. researchgate.net
Another method involves the reaction of pyridine-4-boronic acid with copper(II) sulfate (B86663) pentahydrate in methanol to produce 4-hydroxypyridine (B47283). chemicalbook.com
Halogenation and Amination Strategies
Halogenation and amination are important reactions for the further derivatization of pyridinols. 2-Halopyridines are versatile starting materials for the synthesis of functionalized pyridine derivatives through nucleophilic aromatic substitution (SNAr) reactions. researchgate.net For example, 2-chloropyridine-3,4-dicarbonitriles can react with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to produce 2-hydrazinylpyridine-3,4-dicarbonitriles. researchgate.net
Compound Names
Alkylation and Arylation Reactions
Alkylation and arylation reactions are fundamental for modifying the core structure of this compound, targeting the oxygen, nitrogen, or carbon atoms of the pyridine ring. The pyridin-4-ol scaffold exists in tautomeric equilibrium with its pyridin-4-one form, which influences the outcome of these reactions. The two tautomers present distinct nucleophilic centers—the oxygen and the nitrogen atoms—making chemoselectivity a key challenge. ysu.edu
O-Alkylation and N-Alkylation: The alkylation of 4-pyridones can proceed at either the exocyclic oxygen or the ring nitrogen. ysu.edu The choice of reagents, solvent, and base can direct the reaction towards either O-alkylation, yielding 4-alkoxypyridine derivatives, or N-alkylation to produce N-alkyl-4-pyridones. For instance, studies on 2,6-dimethyl-4-pyridones reacting with alkyl halides have demonstrated that alkylation occurs on the carbonyl oxygen. ysu.edu An environmentally friendly protocol for the O-alkylation of hydroxypyridines has been developed using aqueous micellar media, highlighting a green chemistry approach. scirp.org In some cases, specific N-alkylation of 2-hydroxypyridines can be achieved under catalyst- and base-free conditions, where an initially formed O-alkylated intermediate (a pyridyl ether) rearranges to the more stable N-alkylated 2-pyridone product. acs.org
C-Arylation and C-Alkylation: Carbon-carbon bond formation on the pyridine ring, such as arylation, is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, is a powerful tool for creating biaryl compounds. libretexts.org To functionalize the carbon skeleton of this compound, a halogen atom would first need to be installed on the ring to serve as the coupling handle. For example, a bromo-substituted this compound could be coupled with an arylboronic acid to yield a C-arylated product. nih.govmdpi.com
Direct C4-alkylation of the pyridine ring is a known challenge due to issues with regioselectivity. nih.gov One strategy to overcome this involves the use of a removable blocking group on the nitrogen atom, which directs functionalization to the C4 position under Minisci radical alkylation conditions. nih.gov Another approach uses alkyllithium reagents, where the aggregation state of the reagent (tetrameric vs. dimeric clusters) can dictate whether alkylation occurs at the C4 or C2 position. acs.org
O-Arylation and N-Arylation: Copper-catalyzed cross-coupling reactions have been successfully employed for the arylation of hydroxypyridines. These methods can achieve selective N-arylation of 2- and 4-hydroxypyridines, as well as O-arylation of 3-hydroxypyridines, using aryl bromides and iodides as coupling partners. acs.org
Table 1: Summary of Alkylation/Arylation Reactions on Pyridine Scaffolds
| Reaction Type | Position | Method | Reagents/Catalyst | Reference |
|---|---|---|---|---|
| O-Alkylation | Oxygen | Williamson Ether Synthesis Analogue | Alkyl Halides | ysu.edu |
| N-Alkylation | Nitrogen | Catalyst- and Base-Free | Organohalides | acs.org |
| C-Arylation | Carbon | Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst | libretexts.org |
| C-Alkylation | C4-Position | Minisci Reaction | Carboxylic acid, AgNO₃, (NH₄)₂S₂O₈ | nih.gov |
| N-Arylation | Nitrogen | Copper-Catalyzed Coupling | Aryl Halide / Cu catalyst | acs.org |
| O-Arylation | Oxygen | Copper-Catalyzed Coupling | Aryl Halide / Cu catalyst | acs.org |
Multi-component Reactions for Complex Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient route to constructing diverse molecular scaffolds. acsgcipr.org These reactions are prized for their atom economy and ability to rapidly generate libraries of compounds. wikipedia.orgorganic-chemistry.org
Several MCRs are known for synthesizing the pyridine core itself. The Hantzsch pyridine synthesis and the Bohlmann-Rahtz pyridine synthesis are classic examples where acyclic precursors are condensed to form the heterocyclic ring. acsgcipr.org A more contemporary approach describes a two-step process for creating highly functionalized 4-hydroxypyridine derivatives. This method begins with an MCR between alkoxyallenes, nitriles, and carboxylic acids to produce β-methoxy-β-ketoenamides, which then undergo cyclocondensation to yield the pyridin-4-ol ring. researchgate.net
The Ugi four-component reaction is another prominent MCR that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org While this compound itself is not a typical input for the classical Ugi reaction, its core structure can be incorporated into one of the starting materials. For example, a pyridine-containing aldehyde, amine, or carboxylic acid could be used to generate complex peptidomimetic structures appended to the pyridinol scaffold. thieme-connect.denih.gov The reaction is typically exothermic and proceeds quickly, driven to completion by an irreversible Mumm rearrangement as the final step. wikipedia.org
Another example involves a molecular iodine-catalyzed one-pot MCR between aromatic aldehydes, 4-hydroxycoumarin (B602359) (a scaffold with some structural similarity to hydroxypyridines), and 3-aminopyrazoles to create complex fused heterocyclic systems. rsc.org This demonstrates the potential for using hydroxypyridinols as nucleophilic components in similar MCRs to build intricate molecular architectures.
Biocatalytic and Chemoenzymatic Approaches to Pyridinol Synthesis
Biocatalysis leverages enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. nih.gov Chemoenzymatic approaches combine the strengths of both biological and chemical catalysis to create efficient synthetic routes. ufp.pt
The synthesis of pyridinols can be achieved by the enzymatic hydroxylation of a precursor pyridine ring. Oxygenase enzymes, such as cytochrome P450s and flavin-dependent monooxygenases, are particularly adept at catalyzing C-H hydroxylation reactions. nih.govresearchgate.net Research has shown that the bacterium Arthrobacter sp. IN13 can metabolize 4-hydroxypyridine by first hydroxylating it to 3,4-dihydroxypyridine. nih.gov This transformation is catalyzed by a flavin-dependent monooxygenase, demonstrating a biological precedent for the regioselective introduction of a hydroxyl group onto a pyridinol ring. nih.gov Such enzymes could potentially be engineered and applied for the synthesis of this compound from a 3-methoxypyridine (B1141550) precursor. The development of bespoke biocatalysts for selective hydroxylation is an active area of research, aiming to create enzymes tailored for specific, challenging oxidation reactions.
Enzymes are also used to construct the pyridine ring itself. In the biosynthesis of certain natural products like thiopeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs), a central pyridine ring is formed through an enzymatic formal [4+2]-cycloaddition reaction. nih.gov While distinct from small molecule synthesis, this illustrates nature's strategy for pyridine formation.
Furthermore, enzymes can be used to modify pyridinol derivatives. For instance, the lipase (B570770) Novozym 435 has been used to catalyze the esterification of nicotinic acids to produce pyridine esters, which are valuable in the flavor and fragrance industry. nih.gov This highlights the potential for enzymatic modification of functional groups on the this compound scaffold.
Chemo- and Regioselective Functionalization Methodologies
Achieving selectivity in the functionalization of a multi-functional molecule like this compound is crucial for its synthetic utility. Methodologies that can distinguish between different reactive sites allow for precise molecular editing.
The selective cleavage of the methyl ether in this compound to yield 3,4-dihydroxypyridine is a key transformation. Several reagents are known to effect the demethylation of aryl methyl ethers, with selectivity often depending on the reagent and reaction conditions.
Boron tribromide (BBr₃) is a classic and powerful Lewis acid used for cleaving ethers. commonorganicchemistry.com The mechanism is believed to involve the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the methyl group. ufp.ptnih.govgvsu.eduresearchgate.net While effective, BBr₃ can sometimes lack selectivity in poly-methoxylated compounds.
A more chemoselective method for the demethylation of methoxypyridines has been developed using L-selectride (lithium tri-sec-butylborohydride). researchgate.netelsevierpure.com This bulky hydride reagent has been shown to cleave the methoxy group of 4-methoxypyridine (B45360) to give 4-hydroxypyridine in good yield, without affecting other potentially reactive groups like an anisole (B1667542) moiety present in the same reaction mixture. researchgate.netelsevierpure.com The steric bulk of L-selectride is a key factor in its selectivity, as it preferentially attacks the least hindered methyl ether. chim.it The regioselectivity can also be influenced by the presence of other functional groups in the molecule that can coordinate with the lithium ion, thereby directing the reagent to a specific site. nih.gov
Table 2: Reagents for Demethylation of Methoxypyridines
| Reagent | Conditions | Selectivity Feature | Reference |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane, low temp. | Powerful, general ether cleavage | commonorganicchemistry.com |
| L-selectride | THF, reflux | Chemoselective for methoxypyridine over anisole; sensitive to sterics | researchgate.netelsevierpure.comchim.it |
Controlling the position of substitution on the pyridine ring is a central theme in pyridine chemistry. The electronic nature of the 3-methoxy and 4-hydroxyl groups in this compound will influence the regioselectivity of substitution reactions.
For electrophilic aromatic substitution, the pyridine ring is generally deactivated compared to benzene. However, the electron-donating character of the hydroxyl and methoxy groups can activate the ring towards electrophiles. A common strategy to achieve substitution at the C4 position of pyridine is to first form the pyridine N-oxide. quimicaorganica.org The N-oxide functionality activates the C4 position (and C2) towards electrophilic attack. After the substitution reaction, the N-oxide can be reduced back to the pyridine. quimicaorganica.org
For nucleophilic substitution, a leaving group such as a halide is typically required on the ring. The regioselectivity of nucleophilic substitution on poly-substituted pyridines can be complex. For example, in a study of 2-chloro-4-nitropyridine-N-oxide, substitution with alkoxides occurred selectively at the C4 position, displacing the nitro group, to yield 4-alkoxy derivatives. vanderbilt.edu
Recent advances have provided novel methods for regioselective functionalization. For instance, triborane (B₃H₇) has been used to mediate regioselective substitution reactions on pyridine derivatives. Coordination of the borane (B79455) to the pyridine nitrogen leads to the formation of stable dearomatized intermediates, enabling subsequent functionalization. nih.gov This method highlights the power of using Lewis acids to alter the reactivity and selectivity of the pyridine ring.
Reaction Mechanisms and Chemical Reactivity of 3 Methoxypyridin 4 Ol Systems
Mechanistic Investigations of Hydroxylation and Alkoxylation Reactions
Hydroxylation and alkoxylation reactions introduce hydroxyl (–OH) and alkoxy (–OR) groups, respectively, onto the pyridine (B92270) ring. In the context of pyridinol systems, these reactions are crucial for synthesizing derivatives with altered electronic and steric properties.
Studies on related pyridine derivatives have shown that hydroxylation can be achieved through various methods, including enzymatic and chemical approaches. For instance, microbial systems utilizing flavin-dependent monooxygenases have demonstrated the capability to hydroxylate 4-hydroxypyridine (B47283) to 3,4-dihydroxypyridine. While specific studies on 3-methoxypyridin-4-ol are limited, analogous chemical methods using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions could potentially facilitate electrophilic aromatic substitution at positions activated by the existing hydroxyl and methoxy (B1213986) groups.
Alkoxylation, the introduction of an alkoxy group, can also be a key transformation. Research on other heterocyclic systems has shown that alkoxylation at specific positions can significantly impact the biological activity of the resulting compounds. For example, in a series of 1H-1,2,3-triazole-4-carboxamides, alkoxylation at the 4-position was found to reduce binding affinity to certain receptors. nih.gov
Table 1: Examples of Hydroxylation and Alkoxylation Reactions on Pyridine Systems
| Reactant | Reagent/Conditions | Product | Reference |
| 4-Hydroxypyridine | Flavin-dependent monooxygenases (microbial) | 3,4-Dihydroxypyridine | |
| 3-Methylpyridine | H₂O₂ in acetic acid at 80°C | 3-Methyl-4-hydroxypyridine (potential) | |
| Phenyl ring in compound 2 | Hydroxylation/Alkoxylation at 4-position | Compounds 36, 37, 38 | nih.gov |
Nucleophilic and Electrophilic Substitution Reaction Pathways
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. gcwgandhinagar.com However, the substituents on this compound significantly modulate this reactivity. The electron-donating methoxy and hydroxyl groups increase the electron density of the ring, making it more amenable to electrophilic substitution than unsubstituted pyridine.
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a common reaction pathway. For instance, a chloro-substituent at the 4-position of a pyridine ring can be readily displaced by nucleophiles like amines or thiols. In the case of this compound, while it lacks a leaving group for a typical SNAr reaction, its tautomeric pyridone form can undergo reactions. For example, pyridones can be converted to chloropyridines using reagents like phosphorus oxychloride (POCl₃), which can then undergo nucleophilic substitution. gcwgandhinagar.com A novel protocol using sodium hydride (NaH) in the presence of lithium iodide (LiI) has been developed for the nucleophilic amination of methoxypyridines, offering a direct route to aminopyridines. ntu.edu.sg
Electrophilic Substitution: The activating effects of the methoxy and hydroxyl groups direct incoming electrophiles to the ortho and para positions. For this compound, the likely positions for electrophilic attack would be C-2, C-5, and C-6. The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophiles compared to benzene, often requiring harsh reaction conditions. gcwgandhinagar.com However, the presence of strong electron-donating groups can overcome this deactivation.
Tautomeric Equilibria and Reactivity Implications in Pyridinol Systems
Hydroxypyridines, including this compound, can exist in equilibrium with their pyridone tautomers. chimia.ch For 4-hydroxypyridines, the equilibrium often favors the 4-pyridone form. chimia.ch This tautomerism has significant implications for reactivity. The pyridone form possesses a different electronic structure and reactivity profile compared to the hydroxypyridine form.
The tautomeric equilibrium is influenced by factors such as the solvent. cmst.eu For example, in aqueous solutions, both the hydroxy and pyridone forms of 3-hydroxypyridine (B118123) can be present in significant proportions. cmst.eu The specific tautomeric form present under reaction conditions will dictate the course of a chemical transformation. For instance, the pyridone form can react as a nucleophile through its nitrogen atom or as an electrophile at the carbonyl carbon.
Table 2: Tautomeric Forms of Hydroxypyridines
| Hydroxypyridine Form | Pyridone Form | Key Structural Difference |
| Aromatic ring with -OH group | Conjugated system with C=O and N-H | Location of the proton (on oxygen vs. nitrogen) |
Oxidative and Reductive Transformation Mechanisms
The functional groups of this compound are susceptible to both oxidation and reduction.
Oxidation: The hydroxyl group at the 4-position can be oxidized to a ketone, leading to a pyridone derivative. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The pyridine ring itself can be oxidized to a pyridine N-oxide using reagents like potassium permanganate. evitachem.com The methoxy group can also be oxidized under certain conditions to a formyl or carboxyl group.
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions. For substituted pyridines, the conditions for reduction can be tailored to achieve specific outcomes. For example, a chloro group on a pyridine ring can be reduced to a hydrogen atom using catalytic hydrogenation with palladium on carbon (Pd/C) or with reducing agents like lithium aluminum hydride (LiAlH₄).
Radical Reactions and Their Mechanistic Interplay
Radical reactions offer alternative pathways for the functionalization of pyridine rings. The Minisci reaction, for example, involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. nih.gov N-methoxypyridinium salts have shown remarkable reactivity towards radicals, being efficient radical traps in chain reactions. nih.gov
The proposed mechanism for radical alkylation of N-methoxypyridinium salts involves the addition of an alkyl radical to the pyridinium (B92312) ring, forming a radical cation intermediate. nih.gov This intermediate can then lead to the final alkylated product. Radical cyclization reactions have also been employed to synthesize complex heterocyclic systems, including those containing a quinazolinone core. rsc.org These reactions proceed via homolytic aromatic substitution, preserving the aromaticity of the heterocyclic ring. rsc.org
Rearrangement Reactions and Isomerization Processes
Rearrangement reactions involve the intramolecular migration of an atom or group, leading to a structural isomer of the original molecule. wikipedia.org In pyridine chemistry, various rearrangement reactions have been documented. For instance, the Bamberger rearrangement converts N-phenylhydroxylamines to 4-aminophenols in the presence of a strong acid. wiley-vch.de
Another relevant rearrangement is the nih.govclockss.org-sigmatropic rearrangement, which has been observed in polyfluoro-aromatic and -heteroaromatic systems. psu.edu For example, the reaction of 4-bromo-3,5,6-trifluoropyridin-2-ol with dimethyl sulfoxide-trifluoroacetic anhydride (B1165640) followed by deprotonation led to products of rearrangement to both carbon and nitrogen. psu.edu While specific rearrangement reactions of this compound are not extensively reported, the principles of known rearrangements in similar systems can provide insights into its potential reactivity.
Cycloaddition Reactions Involving Pyridinium Intermediates
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. clockss.org Pyridinium ylides, which can be generated from pyridinium salts, are versatile 1,3-dipoles that participate in cycloaddition reactions with various dipolarophiles. researchgate.net These reactions can lead to the formation of complex fused heterocyclic structures like indolizines. clockss.org
For example, the reaction of pyridinium ylides with electron-deficient alkenes can proceed via a [3+2] cycloaddition to yield highly substituted indolizine (B1195054) derivatives. kaist.ac.kr Similarly, dearomatizing formal [3+3] cycloaddition reactions of N-acyliminopyridinium ylides with electrophilic enol carbene intermediates have been developed to produce highly substituted 1,2,3,6-tetrahydropyridazines. nih.gov Copper-catalyzed oxidative [3+2] cycloaddition of N-alkyl pyridinium salts has also been utilized for the synthesis of imidazo[1,2-a]pyridines. acs.org These examples highlight the potential of pyridinium intermediates derived from this compound to undergo cycloaddition reactions, providing access to a diverse range of complex molecules.
Advanced Analytical Methodologies in 3 Methoxypyridin 4 Ol Research
Chromatographic Techniques for Purity Assessment and Degradation Product Identification
Chromatographic methods are fundamental in separating 3-Methoxypyridin-4-ol from complex mixtures, assessing its purity, and identifying any degradation products that may form during synthesis or storage.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity analysis of this compound and related compounds. nih.govchemicea.com This technique is routinely used to ensure that final compounds meet a high purity threshold, typically ≥95%. nih.gov In practice, a reversed-phase HPLC method is often employed, utilizing a C18 column with a gradient elution system. nih.govnih.gov This system typically consists of an aqueous phase (A), often containing a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape, and an organic phase (B), such as acetonitrile, also with TFA. nih.gov Detection is commonly performed using UV at 254 nm. nih.govnih.gov
The power of HPLC extends to stability studies, where it can be used to monitor the degradation of compounds over time. For instance, the hydrolysis of chloro and methoxy (B1213986) groups under humid conditions can lead to the formation of degradation products like 3-methoxypyridine-4-ol, which can be identified by shifts in their retention times during HPLC analysis. Furthermore, HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for identifying and characterizing stress degradation products of related pharmaceutical compounds containing the methoxypyridine moiety. asianpubs.orgresearchgate.netresearchgate.net
Table 1: Typical HPLC Parameters for Analysis of Methoxypyridine Derivatives
| Parameter | Typical Value |
| Column | C18 (e.g., Agilent Zorbax SB-C18, LiChrosorb® RP-18) nih.govptfarm.pl |
| Mobile Phase A | Water with 0.05% or 0.1% TFA nih.gov |
| Mobile Phase B | Acetonitrile with 0.05% or 0.1% TFA nih.gov |
| Flow Rate | 1.0 mL/min nih.govnih.gov |
| Detection | UV at 254 nm nih.govnih.gov |
| Purity Requirement | ≥95% nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Studies
Gas Chromatography-Mass Spectrometry (GC-MS) serves as another critical tool for the analysis of this compound and its derivatives, particularly for identifying volatile impurities and degradation products. The technique combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. nih.gov In GC-MS analysis, samples are often derivatized to increase their volatility and thermal stability, making them suitable for the gas chromatograph. researchgate.net
GC-MS is particularly useful for monitoring the purity of related compounds and can identify degradation products such as 3-methoxypyridine-4-ol by changes in retention times. The mass spectrometer fragments the eluted compounds into characteristic ions, providing a "fingerprint" that allows for their definitive identification. nih.gov This method has been successfully applied to the analysis of various pyridine (B92270) derivatives in different matrices. tandfonline.com
Mass Spectrometry for Structural Elucidation of Metabolites and Derivatives
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of metabolites and derivatives of this compound. criver.compittcon.org High-resolution mass spectrometry (HRMS) is particularly powerful, providing highly accurate mass measurements that can help determine the elemental composition of an unknown compound. criver.commdpi.com
When coupled with liquid chromatography (LC-MS/MS), this technique allows for the separation of complex mixtures and subsequent fragmentation of individual components. nih.govcriver.com The resulting fragmentation patterns provide crucial information about the compound's structure. pittcon.org This approach is routinely used to identify metabolites in biological samples, helping to understand the biotransformation pathways of a parent compound. criver.com The structural elucidation process involves piecing together data from retention time, accurate mass measurement, isotopic patterns, and product ion fragmentation to propose and confirm a structure. criver.com
Spectroscopic Characterization Beyond Basic Identification
While basic spectroscopic methods are used for initial identification, advanced spectroscopic techniques provide deeper insights into the complex structures and reaction dynamics of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the detailed structural analysis of this compound and related heterocyclic compounds. ipb.ptmy-mooc.com Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the atoms within the molecule. cmst.eucmst.eu
In the ¹H NMR spectrum of a related compound, 3-methoxypyridine (B1141550), the methoxy group protons typically appear as a singlet. For more complex pyridine derivatives, the splitting patterns of the aromatic protons are crucial for determining the substitution pattern on the pyridine ring. nih.gov ¹³C NMR spectroscopy helps to identify carbons adjacent to electronegative atoms, with the methoxy carbon having a characteristic chemical shift. cmst.eu Advanced 2D NMR techniques are often necessary to resolve ambiguities and fully assign the complex spectra of these molecules. ipb.pt Theoretical calculations of NMR chemical shifts can also be used to support experimental findings and confirm structural assignments. cmst.eucmst.eu
Table 2: Illustrative ¹H NMR Data for a Related Pyridine Derivative
| Proton | Chemical Shift (δ, ppm) |
| H-2 | 8.34 (s) |
| H-6 | 8.37 (d) |
| H-5 | 7.09 (d) |
| Data for illustrative purposes and may not represent this compound directly. |
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Reaction Monitoring
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are valuable techniques for real-time reaction monitoring in the synthesis involving this compound. jasco-global.comthermofisher.com These methods allow chemists to follow the progress of a reaction by observing changes in the absorption of light. mdpi.com
IR spectroscopy, often utilizing an in-situ fiber optic probe, can track the disappearance of reactants and the appearance of products and intermediates by monitoring their characteristic vibrational frequencies. jasco-global.commdpi.comrsc.org This provides precise information on reaction kinetics and helps to optimize reaction conditions. mdpi.com
UV-Vis spectroscopy can also be used to monitor reactions, particularly when the reactants and products have distinct absorption spectra. thermofisher.comnih.gov By tracking the change in absorbance at a specific wavelength over time, the concentration of a species can be determined, allowing for the calculation of reaction rates. thermofisher.com This technique has been successfully applied to monitor various chemical and enzymatic reactions. mdpi.comnih.gov
Method Validation for Quantitative Analysis in Research Contexts
Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. For the quantitative analysis of this compound in a research setting, a developed method, typically using a technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), must undergo rigorous validation to ensure the reliability, reproducibility, and accuracy of the results. This process is governed by international guidelines, such as those from the International Council for Harmonisation (ICH).
The validation of a quantitative method for this compound would involve a series of experiments to assess several key performance characteristics. These characteristics ensure that the method can consistently and accurately measure the concentration of the analyte in the sample matrix it is intended for.
Linearity, Accuracy, and Precision Assessments
Linearity The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. To assess the linearity for this compound analysis, a series of standard solutions of known concentrations would be prepared and analyzed. The results (e.g., peak area from a chromatogram) are then plotted against the corresponding concentrations. The relationship is typically evaluated by calculating the correlation coefficient (R²) of the linear regression line. A correlation coefficient close to 1.000 indicates a strong linear relationship.
Hypothetical Linearity Data for this compound Below is a hypothetical representation of data that would be generated for a linearity assessment.
| Concentration (µg/mL) | Instrument Response (e.g., Peak Area) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,987 |
| 25.0 | 380,560 |
| 50.0 | 759,890 |
| 100.0 | 1,525,112 |
| Correlation Coefficient (R²) | >0.999 |
Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically determined using recovery studies. This involves adding a known amount of pure this compound (spiking) to a sample matrix and then analyzing the sample to see how much of the added analyte is measured or recovered. The accuracy is expressed as the percentage of the analyte recovered.
Hypothetical Accuracy (Recovery) Data for this compound
| Sample | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 1 | 10.0 | 9.85 | 98.5 |
| 2 | 10.0 | 10.12 | 101.2 |
| 3 | 10.0 | 9.93 | 99.3 |
| Average Recovery (%) | 99.7 |
Precision Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at different levels:
Repeatability (Intra-day precision): Analysis of samples under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): Analysis of samples on different days, by different analysts, or with different equipment.
Hypothetical Precision Data for this compound (Concentration: 25 µg/mL)
| Repeatability (RSD%) | Intermediate Precision (RSD%) |
| Analyst 1, Day 1 | 0.85 |
| Analyst 2, Day 2 | 1.20 |
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations
Limit of Detection (LOD) The Limit of Detection is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It signifies that the analyte is present, but the concentration is too low to be measured with acceptable accuracy and precision.
Limit of Quantification (LOQ) The Limit of Quantification is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for determining the lower limit of the useful analytical range of the method.
Several methods can be used to determine LOD and LOQ, with the most common being based on the standard deviation of the response and the slope of the calibration curve. The formulas are generally:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where:
σ = the standard deviation of the y-intercepts of regression lines.
S = the slope of the calibration curve.
Hypothetical LOD and LOQ Data for this compound Based on a hypothetical calibration curve analysis for this compound:
| Parameter | Description | Value |
| Slope (S) | The slope of the calibration curve. | 15,200 |
| Std. Dev. of Intercept (σ) | The standard deviation of the y-intercept. | 800 |
| LOD (µg/mL) | Calculated as 3.3 * (800 / 15200). | 0.17 |
| LOQ (µg/mL) | Calculated as 10 * (800 / 15200). | 0.53 |
These values would then be experimentally verified by analyzing samples spiked at these calculated concentrations to ensure they meet the criteria for detection and reliable quantification.
Computational Chemistry and Theoretical Studies of 3 Methoxypyridin 4 Ol
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. medium.com It is a versatile tool for studying the properties of 3-Methoxypyridin-4-OL.
Geometry Optimization and Electronic Structure Analysis
A fundamental application of DFT is the optimization of the molecular geometry to find the most stable arrangement of atoms. storion.ru For molecules like 3-methoxypyridine (B1141550), a related compound, DFT calculations, specifically using the B3LYP functional with a 6-31G(d,p) basis set, have been used to determine structural parameters. cmst.eu These calculations provide information on bond lengths and angles. cmst.eu The electronic structure, which dictates the molecule's properties, can also be thoroughly analyzed. This includes the distribution of electron density and the energies of molecular orbitals. medium.com
Prediction of Reactivity Descriptors and Site Selectivity
DFT is instrumental in predicting the reactivity of molecules through various descriptors. researchgate.net These descriptors, derived from the electronic structure, help in understanding where and how a molecule is likely to react. For instance, in substituted pyridines, the positions of substituents significantly influence the electronic landscape and, consequently, the reactivity. The presence of both electron-donating (like a methoxy (B1213986) group) and electron-withdrawing groups can create a complex interplay of electronic effects.
Computational models can predict the most probable sites for electrophilic or nucleophilic attack. chemrxiv.orgchemrxiv.org For example, in a study of 2-halopyridines, it was found that the symmetry of the Lowest Unoccupied Molecular Orbital (LUMO) dictates the mechanism and site-selectivity of oxidative addition reactions. chemrxiv.orgchemrxiv.org Specifically, electron-donating groups at the 3-position were found to significantly increase the reaction rate compared to when they were at the 5-position, a phenomenon explained by the LUMO's characteristics. chemrxiv.orgchemrxiv.org
Table 1: Calculated Reactivity Descriptors for a Related Pyridine (B92270) System This table is illustrative and based on general findings for substituted pyridines. Actual values for this compound would require specific calculations.
| Descriptor | Value | Significance |
| HOMO Energy | (Typical Range: -5 to -7 eV) | Indicates the ability to donate electrons (nucleophilicity). A higher energy suggests greater reactivity. |
| LUMO Energy | (Typical Range: -1 to -3 eV) | Indicates the ability to accept electrons (electrophilicity). A lower energy suggests greater reactivity. |
| HOMO-LUMO Gap | (Typical Range: 4 to 6 eV) | Relates to the chemical stability of the molecule. A larger gap implies higher stability. |
| Fukui Functions | (Varies by atom) | Predicts the most reactive sites for nucleophilic, electrophilic, and radical attacks. |
Quantum Chemical Calculations for Bonding and Interactions
Quantum chemical calculations offer a deeper understanding of the bonding and non-covalent interactions within and between molecules. olemiss.edu
Quantum Theory of Atoms in Molecules (QTAIM) for Hydrogen Bonding
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to define atoms within molecules and characterize the chemical bonds between them, including hydrogen bonds. uni-rostock.deamercrystalassn.org QTAIM analysis can identify bond critical points (BCPs) in the electron density, and the properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. acs.org For hydrogen bonds, these parameters can quantify the strength and nature of the interaction, distinguishing between shared (covalent-like) and closed-shell (electrostatic) interactions. acs.org
Non-Covalent Interaction (NCI) Analysis for Supramolecular Assemblies
Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure of larger molecular assemblies. wikipedia.org NCI analysis is a computational technique that helps to visualize and understand these weak interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking. wikipedia.orgrsc.org This analysis is particularly useful for studying how molecules like this compound might interact with each other or with other molecules to form larger, organized structures. wikipedia.org
Frontier Molecular Orbital (FMO) Theory in Reaction Mechanism Elucidation
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com
The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as the electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. rsc.org
FMO theory is particularly effective in explaining the outcomes of pericyclic reactions, such as cycloadditions and electrocyclic reactions. slideshare.net By examining the symmetry and energy of the frontier orbitals of the reactants, one can predict whether a reaction is thermally or photochemically allowed and what the stereochemical outcome will be. wikipedia.org For instance, the favorable interaction between the HOMO of a diene and the LUMO of a dienophile is key to understanding the Diels-Alder reaction. numberanalytics.com In the context of this compound, FMO analysis can provide insights into its potential reaction mechanisms with various reagents. chemrxiv.orgchemrxiv.org
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. encyclopedia.pub These simulations allow for the exploration of the conformational landscape of a molecule, identifying stable and transient three-dimensional arrangements. encyclopedia.publibretexts.org The conformation of a molecule, which arises from rotation around single bonds, significantly influences its physical and chemical properties, including its interaction with biological targets. libretexts.org
Conformational analysis, often performed in conjunction with MD simulations, systematically studies the different energy states associated with various molecular conformations. libretexts.org By calculating the potential energy of different conformers, researchers can identify the most stable, low-energy structures. For instance, the orientation of the methoxy group relative to the pyridine ring is a key conformational variable. Theoretical calculations can determine the rotational barrier of the methyl group and the preferred dihedral angle. This information is vital for understanding how the molecule presents itself to its environment, such as a solvent or a protein binding site.
While specific MD simulation studies on this compound are not extensively documented in the provided search results, the principles of these techniques are widely applied to similar pyridine derivatives. rsc.orgresearchgate.net For example, computational studies on other substituted pyridines have been used to understand their structural dynamics and interaction with various environments. rsc.org
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. creative-biostructure.com The goal of QSAR is to develop a model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. creative-biostructure.com 3D-QSAR takes this a step further by considering the three-dimensional properties of molecules, such as their shape and electrostatic fields. slideshare.net
In the context of this compound and its derivatives, a QSAR or 3D-QSAR study would involve:
A training set of molecules: A series of related compounds with experimentally determined biological activities.
Molecular descriptors: These are numerical values that quantify various aspects of the molecules' structure, such as steric, electronic, and hydrophobic properties.
Statistical analysis: A mathematical equation is derived to relate the descriptors to the biological activity.
Commonly used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). creative-biostructure.comslideshare.net These methods generate 3D grid-based fields around aligned molecules to represent their steric and electrostatic properties. slideshare.net The resulting contour maps can highlight regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net
While a specific 3D-QSAR model for this compound is not detailed in the search results, the methodology has been successfully applied to other pyridine derivatives. For instance, 3D-QSAR models have been developed for aminopyridine derivatives as JAK2 inhibitors, demonstrating the utility of this approach in understanding their structure-activity relationships. rsc.org Such studies provide a framework for how a QSAR model for this compound could be constructed to explore its potential as a lead compound in drug discovery.
| QSAR/3D-QSAR Modeling Steps | Description |
| Training Set Selection | A diverse set of this compound analogues with known biological activities would be compiled. |
| Molecular Alignment | The molecules in the training set are superimposed based on a common structural feature. |
| Descriptor Calculation | Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around the aligned molecules. |
| Model Generation & Validation | Statistical methods like Partial Least Squares (PLS) are used to create a predictive model. The model's robustness is assessed using techniques like cross-validation. |
| Contour Map Analysis | Visualization of the 3D-QSAR model to identify key structural features influencing activity. |
Investigation of Proton and Metal Affinity
The ability of a molecule to accept a proton (proton affinity) or bind to a metal ion (metal affinity) is fundamental to its chemical behavior, particularly in biological systems. wikipedia.orgacs.org Computational methods, such as Density Functional Theory (DFT), are well-suited for investigating these properties. nih.gov
Proton Affinity:
Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. wikipedia.org It is a measure of the intrinsic basicity of a molecule, free from solvent effects. wikipedia.org For this compound, there are several potential sites for protonation: the pyridine nitrogen, the hydroxyl oxygen, and the methoxy oxygen.
Theoretical calculations can determine the proton affinity at each of these sites. The pyridine nitrogen is generally the most basic site in pyridine derivatives. However, the substituents can modulate this basicity. The electron-donating methoxy group would be expected to increase the proton affinity, while the effect of the hydroxyl group is more complex and can depend on its ability to form intramolecular hydrogen bonds. Computational studies on substituted pyridines have shown that the position of the substituent significantly influences the proton affinity. cdnsciencepub.com
Metal Affinity:
Many biological processes are dependent on metal ions, and the ability of a molecule to chelate these ions can be a key aspect of its mechanism of action. 3-Hydroxy-4-pyridinones are a well-known class of iron chelators. frontiersin.org The hydroxyl and ketone groups of the pyridinone tautomer of this compound can form a bidentate chelate with metal ions like Fe(III), Zn(II), and Cu(II). frontiersin.orgresearchgate.net
Computational studies can model the interaction of this compound with various metal ions. These calculations can predict the geometry of the resulting metal complexes, the strength of the metal-ligand bonds, and the selectivity for different metal ions. nih.gov For example, DFT calculations can be used to determine the binding energy of the compound with a metal ion, providing a quantitative measure of its metal affinity. researchgate.net Such studies are crucial for designing chelating agents for therapeutic purposes, such as in the treatment of iron overload diseases or as antimicrobial agents that function by sequestering essential metal ions. frontiersin.org
| Property | Computational Method | Predicted Findings for this compound |
| Proton Affinity | DFT (e.g., B3LYP) | The pyridine nitrogen is likely the primary protonation site. The methoxy group is expected to enhance basicity compared to unsubstituted pyridin-4-ol. |
| Metal Affinity | DFT, Molecular Docking | The 3-hydroxy-4-oxo moiety can act as a bidentate chelator for metal ions like Fe(III) and Zn(II). The affinity will be influenced by the electronic effects of the methoxy group. |
Structure Activity Relationship Sar and Derivative Design in Medicinal Chemistry
Impact of Substituent Position and Electronic Effects on Biological Profiles
The positioning and electronic nature of substituents on the pyridine (B92270) ring of 3-Methoxypyridin-4-ol and its analogs significantly influence their biological activities. The interplay of inductive and resonance effects, along with steric factors, dictates the interaction of these molecules with their biological targets.
The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing chlorine atom on a pyridine ring creates a complex electronic environment that modulates the molecule's reactivity and biological interactions. For instance, in 4-Chloro-3-methoxypyridine, the 3-methoxy group, through its electron-donating resonance effect, directs electrophilic substitution to the 2- and 6-positions. This electronic guidance is crucial in synthetic strategies and can affect how the molecule binds to target proteins.
In the context of γ-secretase modulators (GSMs) for Alzheimer's disease, the position of substituents on the B-ring of tetracyclic analogs has a profound effect on activity. nih.gov Replacement of a 3-fluoro substituent with a methoxy group was well-tolerated, maintaining similar activity. nih.gov However, introducing a heteroatom like nitrogen into the B-ring, as in a pyridyl derivative, was detrimental to γ-secretase modulation. nih.gov This suggests that while electronic modifications are tolerated, the fundamental aromatic character of the ring is important for maintaining the necessary interactions with the enzyme. nih.gov The disparate potency observed between structurally similar analogs, such as N-ethyl and N-trifluoroethyl derivatives, is hypothesized to be a result of electronic effects stemming from the substituents. nih.gov
The electronic properties of substituents also play a pivotal role. In a series of N-arylpiperazine compounds, strongly electron-withdrawing groups like 3'-CF3 were compared with moderately electron-withdrawing groups like 4'-F. mdpi.com The 3'-CF3 group is bulkier and more lipophilic, which can influence receptor binding and cell permeability. mdpi.com Similarly, the introduction of a fluorine atom can enhance a compound's ability to act as a hydrogen bond donor by making adjacent aromatic hydrogens more acidic, a property that can be crucial for target engagement. mdpi.com
Role of Hydroxyl and Methoxy Groups in Enhancing Specific Activities
The hydroxyl (-OH) and methoxy (-OCH₃) groups of this compound and its derivatives are fundamental to their biological activities, contributing to target binding, solubility, and metabolic stability.
In the realm of γ-secretase modulators (GSMs), the introduction of a 3-methoxy group into a pyridine B-ring analog (22d) led to a nearly three-fold improvement in activity for inhibiting Aβ42 production compared to the unsubstituted parent compound. nih.gov The corresponding 3-hydroxy derivative (23) also showed a modest recovery of potency. nih.gov This indicates that these oxygen-containing substituents at the 3-position of the pyridine ring can engage in favorable interactions within the γ-secretase enzyme complex. nih.gov The methoxy group, in particular, appears to strike a beneficial balance of electronic and steric properties for this target. The character of the aromatic B-ring itself can also influence the solubility of ligands that have a 3-methoxy substituent. nih.gov
The hydroxyl group is a key feature of pyridinol antioxidants. acs.org Its ability to donate a hydrogen atom to quench peroxyl radicals is central to its antioxidant mechanism. acs.org In some derivatives, the hydroxyl group at the 4-position can be oxidized to a ketone, a reaction that can influence the compound's biological lifetime and activity profile. The polarity imparted by both hydroxyl and methoxy groups enables hydrogen bonding and contributes to moderate solubility in polar solvents, which is an important pharmacokinetic property. cymitquimica.com
In the context of antimicrobial agents, the 3-hydroxyl group on a pyridinium (B92312) salt was found to significantly decrease antimicrobial activity by lowering lipophilicity and increasing the desolvation energy compared to non-hydroxylated analogs. nih.gov This suggests that for membrane-associated antimicrobial mechanisms, a certain level of lipophilicity is crucial, and the polar hydroxyl group can be detrimental. Conversely, for other antimicrobial pyridinol analogs, the presence of these groups is part of a molecular design that balances antibacterial potency with low cytotoxicity against mammalian cells. mdpi.com
The following table summarizes the observed effects of hydroxyl and methoxy groups on the activity of this compound derivatives in different biological contexts.
| Biological Target/Application | Role of Hydroxyl Group | Role of Methoxy Group | Reference |
| γ-Secretase Modulation | Modestly restores potency in pyridine B-ring analogs. | Nearly 3-fold improvement in activity in pyridine B-ring analogs. | nih.gov |
| Antioxidant Activity | Essential for radical scavenging via hydrogen atom donation. | Contributes to the overall electronic properties of the antioxidant molecule. | acs.org |
| Antimicrobial Activity | Can decrease activity by reducing lipophilicity in certain pyridinium salts. | Can be part of a design that balances potency and low cytotoxicity. | nih.govmdpi.com |
| General Physicochemical Properties | Increases polarity and potential for hydrogen bonding. | Increases polarity and potential for hydrogen bonding. | cymitquimica.com |
Development of Analogues for Targeted Biological Modulation
The this compound scaffold has served as a valuable starting point for the design and synthesis of novel analogues with tailored biological activities. By systematically modifying the core structure, researchers have developed potent and selective modulators for a range of therapeutic targets.
Pyridine-Based Gamma-Secretase Modulators
In the pursuit of treatments for Alzheimer's disease, gamma-secretase modulators (GSMs) have emerged as a promising therapeutic strategy. nih.gov The goal is to alter the activity of the γ-secretase enzyme to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide without inhibiting its other essential functions, such as Notch processing. nih.govnih.gov
Researchers have developed novel GSMs by incorporating a methoxypyridine motif into a tetracyclic scaffold. nih.gov This strategic inclusion led to compounds with enhanced activity in preventing the formation of Aβ42 and improved physicochemical properties, including solubility. nih.gov One notable analogue, a methoxypyridine-containing tetrahydroindazole (B12648868) (22d), demonstrated robust activity in reducing Aβ42 production and also exhibited good aqueous solubility. nih.gov In vivo pharmacokinetic studies confirmed that several compounds in this new series were capable of crossing the blood-brain barrier to reach their therapeutic target. nih.gov
The structure-activity relationship (SAR) studies revealed that the 3-methoxy substituent on the pyridine B-ring was crucial for potency. nih.gov For instance, the 3-methoxypyridine (B1141550) analog 22d showed a significant improvement in activity over the unsubstituted parent compound. nih.gov This highlights the successful application of strategic heteroatom incorporation and substituent manipulation to develop potent and brain-penetrant GSMs. nih.govnih.gov
Pyridinol-Derived Antioxidants
Pyridinols, including derivatives of this compound, have been investigated for their antioxidant properties. acs.org These compounds are designed to inhibit lipid peroxidation, a key process in oxidative stress-related cell damage. The antioxidant activity of these molecules stems from their ability to trap chain-carrying peroxyl radicals. researchgate.net
A significant advancement in this area is the development of catalytic chain-breaking pyridinol antioxidants. acs.org By incorporating a tellurium atom into the pyridinol structure, researchers created compounds that could be readily regenerated by a thiol reducing agent like N-acetylcysteine. acs.org This catalytic cycle allows a single antioxidant molecule to quench multiple peroxyl radicals, greatly enhancing its efficiency. The most effective of these tellurium-containing 3-pyridinols were found to be more efficient at quenching peroxyl radicals than α-tocopherol, a well-known natural antioxidant. acs.org
The incorporation of nitrogen atoms into the aromatic ring of phenolic compounds, creating 3-pyridinols, results in antioxidants with stronger O-H bonds compared to similarly substituted phenols, yet they maintain comparable reactivity towards peroxyl radicals. researchgate.net This unique combination of properties makes them particularly effective as co-antioxidants when used with more common phenolic antioxidants. researchgate.net
Alkyl Pyridinol Analogs for Antimicrobial Efficacy
The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. nih.gov Alkyl pyridinol analogs, inspired by naturally occurring antimicrobial compounds like anaephene A and B, have shown promise in this area. mdpi.comnih.gov These synthetic derivatives are designed to have potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.comnih.gov
Researchers have synthesized a series of novel alkyl pyridinol analogs and evaluated their antimicrobial efficacy. mdpi.comillinoisstate.edu Several of these compounds displayed significant biological activity with low cytotoxicity against mammalian cells. illinoisstate.edu For example, the compound JC-01-074 was found to have bactericidal activity at low concentrations (MIC: 16 μg/mL) and appears to act by disrupting the bacterial membrane. mdpi.comnih.gov
These alkyl pyridinol analogs are characterized by their relatively low molecular weights and lipophilicity, features that are often associated with membrane-permeable drugs. mdpi.com The structure-activity relationship studies focus on optimizing the alkyl chain and the substitutions on the pyridinol ring to maximize antimicrobial potency while minimizing toxicity. illinoisstate.edu
The table below presents a summary of the antimicrobial activity of selected alkyl pyridinol analogs against various S. aureus strains.
| Compound | S. aureus ATCC 25923 MIC (µg/mL) | S. aureus ATCC 33591 (MRSA) MIC (µg/mL) | S. aureus ATCC BAA-44 (MRSA) MIC (µg/mL) | S. aureus USA300LAC MIC (µg/mL) | Reference |
| JC-01-072 | 0.5 | 1 | 1 | 8 | mdpi.com |
| JC-01-074 | 1 | 1 | 1 | 16 | mdpi.com |
| EA-02-009 | 1 | 2 | 2 | 32 | mdpi.com |
Strategic Heteroatom Incorporation and its Influence on Activity
The deliberate introduction of heteroatoms, such as nitrogen, into the core structure of this compound and its derivatives is a powerful strategy in medicinal chemistry to modulate biological activity, physicochemical properties, and pharmacokinetics. nih.govcymitquimica.com
In the development of gamma-secretase modulators (GSMs), the replacement of a carbon atom with a nitrogen atom in the B-ring of a tetracyclic scaffold, thereby creating a pyridine derivative, had a significant impact on activity. nih.gov While an unsubstituted pyridyl B-ring was found to be detrimental to γ-secretase modulation, the subsequent addition of a 3-methoxy substituent to this pyridine ring (compound 22d) restored and even enhanced the desired activity. nih.gov This demonstrates a nuanced interplay where the heteroatom itself and its substitution pattern collectively determine the biological outcome. The incorporation of heteroatoms was also a strategy aimed at improving compound solubility. nih.gov
Varying the heterocyclic B-ring from a methoxypyridine to a methoxypyrazine was well-tolerated and resulted in only a minor decrease in the ligand's ability to reduce Aβ42 production. nih.gov This suggests that for this particular target, the presence of a nitrogen heteroatom in the B-ring is acceptable, and its precise location can be fine-tuned to optimize activity and properties.
The following table details the effects of strategic heteroatom incorporation in a series of GSM B-ring analogs.
| Compound | B-Ring Structure | IC50 (nM) for Aβ42 Reduction | clogP | Aqueous Solubility (µM) | Reference |
| 22b | Pyridyl | >1000 | 2.85 | Not Tested | nih.gov |
| 22d | 3-Methoxypyridine | 60 ± 15 | 3.28 | 4.5 | nih.gov |
| 22e | Methoxypyrazine | 89 ± 38 | 2.66 | <1.6 | nih.gov |
| 23 | 3-Hydroxypyridine (B118123) | 468 ± 165 | 3.25 | Not Tested | nih.gov |
This strategic use of heteroatoms allows medicinal chemists to fine-tune the electronic landscape, steric profile, and solubility of a lead compound, ultimately leading to the development of more potent and effective therapeutic agents.
Conformational Flexibility and Ligand-Target Interactions
The interaction between a ligand, such as a derivative of this compound, and its biological target is a dynamic process governed by the molecule's ability to adopt specific three-dimensional arrangements, a property known as conformational flexibility. This flexibility is not merely a passive trait but an active contributor to the binding process and subsequent biological effect.
Ligand-target interactions are primarily driven by non-covalent forces. For pyridinol-based compounds, key interactions include:
Hydrogen Bonding: The hydroxyl (-OH) group at the 4-position and the oxygen atom of the methoxy group (-OCH₃) at the 3-position are prime candidates for forming hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy oxygen primarily acts as an acceptor. These bonds with specific amino acid residues (like serine, threonine, or tyrosine) in a protein's active site can significantly stabilize the ligand-target complex.
Hydrophobic Interactions: While the pyridinol core is relatively polar, modifications to the ring or the introduction of other substituents can create hydrophobic regions that interact favorably with nonpolar pockets in the target protein. nih.gov
Electrostatic and π-Interactions: The aromatic pyridine ring can participate in π-π stacking or cation-π interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the binding site.
Molecular docking studies are frequently employed to visualize and analyze these interactions. By predicting the preferred binding poses of a ligand, researchers can understand which functional groups are essential for affinity and selectivity, guiding the design of more potent and specific molecules. nih.gov For instance, the analysis of docked poses can reveal the specific amino acid residues involved in hydrogen bonding or hydrophobic interactions, providing a roadmap for structural modification. nih.gov
Design Principles for Improved Pharmacological Properties
The design of derivatives based on a lead scaffold like this compound is a cornerstone of modern drug discovery. By systematically modifying the structure and assessing the impact on biological activity, chemists can establish a Structure-Activity Relationship (SAR). This SAR provides principles for optimizing pharmacological properties such as potency, selectivity, and physicochemical characteristics like solubility.
A key strategy in derivative design is scaffold hopping, where a core part of a molecule is replaced by a different, but functionally similar, group to improve properties. The introduction of a methoxypyridine motif into various molecular scaffolds has proven to be a successful strategy for enhancing drug-like characteristics. For example, in the development of gamma-secretase modulators (GSMs) for potential use in Alzheimer's disease, replacing a fluorophenyl group with a 3-methoxypyridine moiety led to a nearly three-fold improvement in activity for arresting the production of amyloid-beta 42 (Aβ42). nih.gov This modification also improved crucial physicochemical properties, including aqueous solubility. nih.gov
Systematic SAR studies are essential for rational drug design. In one such study on phosphodiesterase 4D (PDE4D) inhibitors, researchers developed a quantitative SAR equation by systematically changing structural fragments. nih.gov This allowed for the accurate prediction of inhibitory potencies for new compounds, demonstrating that the binding affinity can be rationalized as the sum of the binding energies of its substructural components. nih.govresearchgate.net
The following principles, derived from various studies on pyridine and pyridinone derivatives, guide the design of new analogs:
Substitution Position is Critical: Modifications at different positions on the pyridine ring can have vastly different effects on activity. For anti-HIV agents based on pyridinone, substitutions at the C3, C4, and C6 positions were found to be crucial for antiviral activity. frontiersin.org
Introduction of Specific Functional Groups: The addition of particular chemical groups can dramatically alter biological effects. In a series of anti-leishmanial compounds, para-substitution with electron-donating methoxy groups or electron-withdrawing chloro groups on a phenyl ring attached to a pyrido[3,4-b]indole core significantly enhanced activity. aablocks.com Similarly, for certain Schiff base derivatives, the presence of hydroxyl (-OH) or thiol (-SH) groups was correlated with increased inhibitory effects against various pathogens. arabjchem.org
Balancing Potency and Physicochemical Properties: A potent compound is of little use if it has poor solubility or cannot be absorbed by the body. The strategic inclusion of heteroatoms, such as the nitrogen in the pyridine ring, can improve properties. Replacing a phenyl ring with a pyridinone ring in a series of isocitrate dehydrogenase (IDH1) inhibitors was done to increase the number of hydrogen bond acceptors, thereby improving both potency and solubility. frontiersin.org
Targeted Modifications for Selectivity: Often, the goal is to inhibit one biological target over another. In the design of PI3K/mTOR dual inhibitors, it was found that a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) structure yielded the strongest PI3K inhibitory activity, highlighting how specific substitution patterns can be optimized for a desired target profile. nih.gov
The tables below summarize SAR findings from studies on methoxypyridine-containing derivatives, illustrating these design principles.
Table 1: SAR of Methoxypyridine Analogs as Gamma-Secretase Modulators (GSMs) Data derived from a study on the suppression of Aβ42 formation. nih.gov
| Compound | B-Ring Structure | Aβ42 IC₅₀ (nM) | Key Observation |
|---|---|---|---|
| 4 | 3-Fluoro-tetrahydroindazole | 170 | Parent compound with moderate activity. |
| 22a | Desfluoro analog | >1000 | Removal of the 3-fluoro substituent leads to a significant loss of potency. |
| 22b | Pyridyl analog | >1000 | Simple replacement with an unsubstituted pyridine ring is detrimental to activity. |
| 22d | 3-Methoxypyridine analog | 60 | Introduction of a 3-methoxy substituent on the pyridine ring restores and improves potency nearly 3-fold over the parent. |
| 23 | 3-Hydroxypyridine analog | 340 | The 3-hydroxy substituent modestly recovers potency but is less effective than the 3-methoxy group. |
Table 2: Design Principles from Pyridinone-Based Inhibitors Data synthesized from reviews and studies on various enzyme inhibitors. frontiersin.org
| Target Class | Structural Modification | Rationale / Outcome |
|---|---|---|
| Isocitrate Dehydrogenase (IDH1) | Replaced a phenyl ring with a pyridinone ring. | Improved properties by increasing hydrogen bond acceptor count, leading to better potency and solubility. |
| Anti-HIV Agents | Introduced various substituents at C3 and C4 of the pyridinone scaffold. | Docking studies suggested these positions interact with key amino acid residues; modifications were crucial to antiviral activity. |
| Anticancer Agents | Synthesized pyridinone-quinazoline derivatives. | Resulted in compounds with improved IC₅₀ values that displayed suitable drug-like characteristics according to Lipinski's rule of five. |
Applications As Synthetic Intermediates and Building Blocks
Utility in the Synthesis of Bioactive Molecules
The rational design and synthesis of novel bioactive molecules is a cornerstone of drug discovery. nih.gov Heterocyclic compounds, such as pyridine (B92270) derivatives, are of particular interest due to their prevalence in biologically active drugs, including antiviral, anti-parasitic, and antitumor medications. researchgate.net The structure of 3-Methoxypyridin-4-ol, with its methoxy (B1213986) and hydroxyl functional groups, makes it a valuable intermediate in creating new bioactive compounds. chemimpex.com These functional groups can be modified to fine-tune the physicochemical properties of the resulting molecules, which is a critical aspect of developing new therapeutic agents. frontiersin.org
The synthesis of various pyridine derivatives is essential for the development of pharmaceuticals and agrochemicals. The ability of compounds like this compound to undergo further chemical modifications makes them valuable for creating complex organic molecules with desired biological activities. For instance, the introduction of a difluoromethyl group into N-heterocycles like pyridines is a significant strategy for creating novel therapeutic agents. chemrxiv.org
Precursors for Advanced Pharmaceutical Scaffolds
Pyridinone structures are considered important building blocks in medicinal chemistry because they can act as both hydrogen bond donors and acceptors. frontiersin.org This characteristic allows for the manipulation of properties like polarity and lipophilicity, which is crucial in fragment-based drug design and the development of kinase hinge-binding motifs. frontiersin.org The core structure of this compound can be seen as a foundation for building such advanced pharmaceutical scaffolds.
The synthesis of proton pump inhibitors, a class of drugs used to treat acid-related stomach conditions, often involves pyridine derivatives as key intermediates. For example, the synthesis of Rabeprazole involves multistep processes where substituted pyridines are crucial starting materials. imist.ma The strategic functionalization of the pyridine ring is a key aspect of these synthetic routes.
| Drug Class | Precursor Type | Relevance of Pyridine Derivative |
| Proton Pump Inhibitors | Substituted Pyridine | Essential for building the core structure of the final drug molecule. imist.ma |
| Kinase Inhibitors | Pyridinone Scaffold | The pyridinone core acts as a key interaction motif with the target protein. frontiersin.org |
| PDE4D Inhibitors | Functionalized Pyridine | Used to create molecules that can selectively bind to the enzyme's active site. nih.gov |
Role in Complex Heterocyclic System Construction
Heterocyclic compounds are fundamental in organic chemistry, with applications ranging from natural products to materials science. chim.it The construction of complex heterocyclic systems often relies on the use of versatile building blocks that can undergo a variety of ring-forming reactions. acs.org Pyridine and its derivatives are common components of these larger, more intricate structures. researchgate.net
The reactivity of this compound allows it to be a starting point for the synthesis of more complex fused heterocyclic systems. The presence of both an electron-donating methoxy group and a hydroxyl group influences the electronic properties of the pyridine ring, directing subsequent chemical modifications to specific positions. This regiochemical control is a valuable tool for synthetic chemists aiming to build complex molecular architectures. For instance, the construction of isochromenes, an oxygen-containing bicyclic moiety, highlights the importance of functionalized building blocks in creating diverse and medicinally relevant structures. researchgate.net
Formation of Metal Complexes for Catalytic Applications
The nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group in this compound can act as coordination sites for metal ions. This property allows the compound to function as a ligand in the formation of metal complexes. These complexes can have a variety of applications, including in catalysis.
Schiff bases derived from pyridine compounds can form stable complexes with transition metals like copper and cobalt. nih.gov These metal complexes have shown enhanced biological and pharmacological activities. nih.gov Furthermore, ruthenium-based complexes, which can incorporate pyridine-type ligands, are known to be effective visible light photocatalysts with applications in organic synthesis, such as the splitting of water and the reduction of carbon dioxide. nih.gov Vanadium complexes with pyridine-containing ligands have also been studied for their catalytic activity in oxidation reactions. iitr.ac.in
| Metal | Ligand Type | Potential Application |
| Copper(II), Cobalt(II) | Schiff Base from Pyridine Derivative | Antimicrobial Agents nih.gov |
| Ruthenium(II) | Bipyridine (related to pyridine) | Visible Light Photocatalysis nih.gov |
| Vanadium(IV/V) | Pyridine-containing Ligand | Catalytic Oxidation iitr.ac.in |
Future Directions and Emerging Research Avenues for 3 Methoxypyridin 4 Ol
Exploration of Novel Therapeutic Targets and Mechanisms
While the foundational chemistry of 3-Methoxypyridin-4-OL is established, its potential applications across a wider range of diseases remain an active area of investigation. Research into structurally related pyridinol and pyridone derivatives has revealed promising activity against several key biological targets, suggesting that this compound could serve as a valuable starting point for the development of novel therapeutics.
Future research will likely focus on modifying the this compound core to optimize interactions with these and other novel targets. For instance, studies on 2,4-diphenyl indenol [1,2-b] pyridinol derivatives have shown potential for targeting breast cancer receptors and inhibiting topoisomerase IIα, an enzyme crucial for cancer cell proliferation. jchemlett.com This opens an avenue for designing this compound analogues as potential anticancer agents.
In the realm of infectious diseases, alkyl pyridinol compounds have demonstrated potent antimicrobial effects against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus. mdpi.com The proposed mechanism involves the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance. mdpi.com This suggests that derivatives of this compound could be developed as new antibacterial agents. Furthermore, other pyridone derivatives have been investigated as antimalarials with activity against various life stages of the Plasmodium parasite. scispace.com
The central nervous system also presents a promising area for exploration. The 3-pyridinol derivative, nifrolidine, is known to be a bioactive agent for nicotinic α4β2 receptors, which are implicated in a variety of neurological and cognitive processes. acs.org This finding encourages the investigation of this compound-based compounds for potential applications in neurological disorders.
| Potential Therapeutic Area | Biological Target/Mechanism | Related Pyridinol/Pyridone Derivative Class | Reference |
|---|---|---|---|
| Oncology | Breast Cancer Receptors, Topoisomerase IIα | Indenol [1,2-b] Pyridinol Derivatives | jchemlett.com |
| Infectious Disease (Bacterial) | Bacterial Cell Membrane Disruption | Alkyl Pyridinol Compounds | mdpi.com |
| Infectious Disease (Malarial) | Erythrocytic and Exoerythrocytic Stages | 4(1H)-Quinolone and Pyridone Derivatives | scispace.com |
| Neurology | Nicotinic α4β2 Receptors | Nifrolidine (a 3-pyridinol derivative) | acs.org |
Advanced Synthetic Methodologies for Sustainable Production
The efficient and environmentally benign synthesis of this compound and its derivatives is critical for facilitating further research and potential commercialization. Traditional synthetic routes are often multi-step processes that may rely on harsh reagents. Emerging research focuses on developing more atom- and step-economical methods. researchgate.net
Recent advances in catalysis are at the forefront of this effort. The development of new transition-metal catalysts, such as those based on palladium, enables highly selective cross-coupling reactions and direct C-H bond functionalizations on the pyridine (B92270) ring. numberanalytics.com These methods allow for the precise introduction of various functional groups, which is essential for creating diverse libraries of compounds for biological screening. researchgate.net
Furthermore, photocatalysis and electrocatalysis are emerging as powerful, sustainable strategies for pyridine synthesis, often proceeding under mild conditions. numberanalytics.com A notable metal-free approach involves the photochemical valence isomerization of pyridine N-oxides to achieve selective C3-hydroxylation, a transformation that is traditionally challenging. acs.org This method is operationally simple and has been shown to be scalable, offering a greener path to 3-hydroxypyridine (B118123) compounds. acs.org
Another innovative strategy involves starting with a precursor that already contains a key substituent, such as fluorine, and then constructing the pyridin-4-one ring around it. researchgate.net This contrasts with conventional methods where functional groups are added to a pre-formed ring. researchgate.net For the synthesis of alkylated pyridinols, the Sonogashira cross-coupling reaction has proven to be a key step, efficiently linking terminal alkynes to the pyridine core. illinoisstate.edu
| Advanced Synthetic Method | Description | Potential Advantage for this compound Synthesis | Reference |
|---|---|---|---|
| Transition Metal-Catalyzed C-H Functionalization | Directly modifies existing C-H bonds on the pyridine ring to add new functional groups. | Increases step- and atom-economy; allows for late-stage diversification. | researchgate.net |
| Photochemical Isomerization | Uses light to induce rearrangement of pyridine N-oxides to form 3-hydroxypyridines. | Metal-free, operationally simple, and provides access to challenging substitution patterns. | acs.org |
| Photocatalysis & Electrocatalysis | Utilizes light or electricity to drive catalytic reactions for pyridine ring synthesis. | Operates under mild conditions, offering high selectivity and sustainability. | numberanalytics.com |
| Novel Ring Formation Strategies | Builds the pyridinone ring from acyclic or fluorine-containing precursors. | Provides alternative routes that can be more efficient for specific fluorinated analogues. | researchgate.netresearchgate.net |
| Sonogashira Cross-Coupling | Forms a carbon-carbon bond between a terminal alkyne and a vinyl/aryl halide. | Key reaction for attaching alkyl chains to the pyridinol head group. | illinoisstate.edu |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. springernature.com For the this compound scaffold, these computational tools offer a powerful means to explore vast chemical space, predict molecular properties, and generate novel drug candidates with improved efficacy and safety profiles. acs.orgnih.gov
One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. By training algorithms on existing data for pyridinol derivatives, QSAR models can predict the biological activity of new, untested compounds, helping to prioritize synthetic efforts. jchemlett.com Molecular docking simulations, another computational technique, can predict how derivatives of this compound might bind to specific protein targets, providing insights into their mechanism of action. jchemlett.comlarkin.edu
| AI/ML Application | Function in Drug Design | Specific Utility for this compound | Reference |
|---|---|---|---|
| QSAR Modeling | Predicts biological activity based on chemical structure. | Prioritizes the synthesis of derivatives with the highest predicted potency. | jchemlett.comlarkin.edu |
| Molecular Docking | Simulates the binding of a molecule to a protein target. | Elucidates potential mechanisms of action and guides structure-based design. | jchemlett.com |
| Generative Models (e.g., GANs, VAEs) | Designs novel molecules (de novo design) with desired properties. | Generates new chemical matter based on the pyridinol scaffold for scaffold hopping or lead optimization. | nih.govmdpi.com |
| ADMET Prediction | Predicts pharmacokinetic and toxicity properties of molecules. | Filters out compounds likely to fail in later stages due to poor drug-like properties. | acs.org |
| Virtual Screening | Computationally screens large compound libraries for potential hits. | Identifies new pyridinol-containing compounds from existing proprietary or public databases. | nih.gov |
Collaborative Research Initiatives in Pyridinol Chemistry
The complexity and cost of modern drug discovery and chemical research increasingly necessitate collaborative efforts. For pyridinol chemistry, partnerships between academic institutions, government-funded agencies, and private industry are crucial for driving innovation. These collaborations pool resources, expertise, and chemical libraries to tackle scientific challenges that would be difficult for a single entity to address.
A prime example of such initiatives is the funding of multi-university projects by organizations like the National Science Foundation (NSF). One such project focuses on pyridinol-based pincer ligated catalysts for carbon dioxide reduction, demonstrating a collaborative approach to exploring non-pharmaceutical applications of pyridinol chemistry. ua.eduproquest.com The National Institutes of Health (NIH) also funds research on pyridinol-related compounds, such as projects on protic ruthenium anticancer compounds that involve pyridinol-like ligands. ua.edu
In the pharmaceutical sector, pre-competitive collaborations are gaining traction. In one such model, multiple pharmaceutical companies engaged in a collaborative virtual screening effort to validate and expand a hit series based on the imidazo[1,2-a]pyridine (B132010) core, a related nitrogen-containing heterocycle. nih.gov This approach allowed for the rapid probing of millions of proprietary compounds, quickly expanding the chemical diversity and improving the activity of the initial hit. nih.gov
Academic collaborations are also fundamental, with many university chemistry departments fostering research environments where faculty and students work on interconnected projects, such as combining computational drug design with organic synthesis and biochemical testing. linfield.edu These initiatives not only advance the science but also train the next generation of researchers in the field of medicinal chemistry and drug discovery. illinoisstate.eduru.nl
| Type of Collaboration | Example/Model | Benefit for Pyridinol Chemistry | Reference |
|---|---|---|---|
| Government-Funded Academic Collaboration | NSF-funded projects on pyridinol-based catalysts involving multiple universities. | Advances fundamental science and explores new applications beyond medicine. | ua.eduproquest.com |
| Pre-competitive Industry Consortium | Pharmaceutical companies jointly performing virtual screening on proprietary libraries. | Rapidly expands chemical space and validates new scaffolds at an early stage. | nih.gov |
| Intra-University Research Groups | Faculty and student researchers collaborating on synthesis and testing. | Integrates different scientific disciplines (e.g., synthesis, computation, biology) and trains new scientists. | linfield.edu |
| International Research Programs | Historical programs focused on the chemistry and biochemistry of pyridine derivatives. | Establishes fundamental knowledge and standardized analytical methods. |
Q & A
Q. What are the key synthetic routes for preparing 3-Methoxypyridin-4-OL, and how do reaction conditions influence yield and purity?
this compound can be synthesized via nucleophilic substitution or deoxygenation strategies. For example, analogous methoxypyridine derivatives (e.g., 4-Methoxy-2,3,5-trimethylpyridine) are synthesized using deoxygenation of pyridine N-oxide intermediates under controlled conditions . Key factors include:
- Regioselectivity : Methoxy group placement depends on precursor selection (e.g., chloropyridines) and base strength.
- Reagents : Sodium methoxide or methanol in polar aprotic solvents (e.g., DMF) are common.
- Purification : Recrystallization or column chromatography ensures purity, as seen in pyridine derivative syntheses .
Q. How can researchers distinguish this compound from its structural isomers (e.g., 4-Methoxypyridin-3-OL) using spectroscopic methods?
- NMR Analysis : Chemical shifts in and NMR differentiate substitution patterns. For instance, methoxy protons in 3-Methoxy derivatives exhibit distinct coupling constants compared to 4-Methoxy isomers .
- Mass Spectrometry : Fragmentation patterns provide positional clues for methoxy groups .
- X-ray Crystallography : Resolves spatial arrangements definitively, though limited by crystal growth challenges.
Q. What functional group modifications are commonly explored in this compound derivatives, and how do they alter reactivity?
Common modifications include:
- Amination : Introducing amino groups (e.g., 3-Amino-5-methoxypyridin-4-ol•2HCl) enhances hydrogen-bonding capacity for ligand design .
- Halogenation : Bromo or iodo derivatives (e.g., 2-Bromo-5-iodo-3-methoxypyridin-4-ol) enable cross-coupling reactions for complex molecule synthesis .
- Esterification : Hydroxyl group esterification (e.g., with trifluoromethyl groups) increases lipophilicity for biological studies .
Advanced Research Questions
Q. How does the methoxy group at the 3-position influence the electronic properties of the pyridine ring in this compound?
The electron-donating methoxy group alters ring electron density, affecting:
- Basicity : Increased electron density at the pyridine nitrogen enhances basicity compared to non-substituted analogs.
- Reactivity : Stabilizes intermediates in nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) .
- Spectroscopic Signatures : Redshifts in UV-Vis spectra correlate with conjugation effects .
Q. What strategies optimize regioselectivity when introducing substituents to this compound?
- Directed Metalation : Use of directing groups (e.g., amides) to control substitution sites .
- Protection/Deprotection : Temporary protection of the hydroxyl group prevents unwanted side reactions during functionalization .
- Computational Modeling : DFT calculations predict reactive sites based on frontier molecular orbitals .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in biological studies (e.g., antifungal activity) may arise from:
- Purity Variability : Impurities in synthetic batches (e.g., residual solvents) skew results. Validate purity via HPLC and LC-MS .
- Assay Conditions : Differences in cell lines or incubation times impact outcomes. Standardize protocols across studies .
- Structural Confirmation : Misassignment of regioisomers (e.g., 3- vs. 4-Methoxy) invalidates data. Confirm structures via 2D NMR .
Q. What are the applications of this compound in medicinal chemistry, particularly in receptor-ligand interactions?
- Ligand Design : The hydroxyl and methoxy groups serve as hydrogen bond donors/acceptors in nicotinic acetylcholine receptor studies, analogous to 4-Methoxypyridine’s role .
- Prodrug Development : Ester derivatives (e.g., ethyl carboxylates) improve bioavailability .
- Metal Coordination : Chelates transition metals for catalytic or diagnostic applications .
Methodological Considerations
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Waste Disposal : Segregate chemical waste and consult institutional guidelines .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?
- Replicate Conditions : Ensure identical reagents, temperatures, and purification methods.
- Byproduct Analysis : Identify side products (e.g., di-substituted derivatives) via GC-MS .
- Catalyst Screening : Test alternative catalysts (e.g., Pd/C vs. Cu) to optimize efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
